molecular formula C22H24N4O3 B14092877 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

Cat. No.: B14092877
M. Wt: 392.5 g/mol
InChI Key: BHYZDXXFNXIKST-UHFFFAOYSA-N
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Description

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29)

InChI Key

BHYZDXXFNXIKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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